Cas no 1694450-08-2 (2-Methyl-6-(1-methyl-1H-pyrazol-3-yl)piperidine)

2-Methyl-6-(1-methyl-1H-pyrazol-3-yl)piperidine is a heterocyclic compound featuring a piperidine core substituted with a methyl group at the 2-position and a 1-methyl-1H-pyrazol-3-yl moiety at the 6-position. This structure imparts unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The compound's rigid framework and functional group compatibility enhance its utility in the synthesis of bioactive molecules, particularly in the development of receptor modulators and enzyme inhibitors. Its well-defined stereochemistry and stability under various reaction conditions further contribute to its applicability in medicinal chemistry and drug discovery.
2-Methyl-6-(1-methyl-1H-pyrazol-3-yl)piperidine structure
1694450-08-2 structure
Product Name:2-Methyl-6-(1-methyl-1H-pyrazol-3-yl)piperidine
CAS No:1694450-08-2
MF:C10H17N3
MW:179.262081861496
CID:5738779
PubChem ID:106781766
Update Time:2025-05-24

2-Methyl-6-(1-methyl-1H-pyrazol-3-yl)piperidine Chemical and Physical Properties

Names and Identifiers

    • 2-Methyl-6-(1-methyl-1H-pyrazol-3-yl)piperidine
    • EN300-764510
    • 1694450-08-2
    • Piperidine, 2-methyl-6-(1-methyl-1H-pyrazol-3-yl)-
    • Inchi: 1S/C10H17N3/c1-8-4-3-5-9(11-8)10-6-7-13(2)12-10/h6-9,11H,3-5H2,1-2H3
    • InChI Key: ILDAHGLXCRPGJI-UHFFFAOYSA-N
    • SMILES: N1C(C)CCCC1C1C=CN(C)N=1

Computed Properties

  • Exact Mass: 179.142247555g/mol
  • Monoisotopic Mass: 179.142247555g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 29.8Ų

2-Methyl-6-(1-methyl-1H-pyrazol-3-yl)piperidine Pricemore >>

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Additional information on 2-Methyl-6-(1-methyl-1H-pyrazol-3-yl)piperidine

Recent Advances in the Study of 2-Methyl-6-(1-methyl-1H-pyrazol-3-yl)piperidine (CAS: 1694450-08-2)

The compound 2-Methyl-6-(1-methyl-1H-pyrazol-3-yl)piperidine (CAS: 1694450-08-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, featuring a piperidine core substituted with a methylpyrazole moiety, has been the subject of several studies aimed at elucidating its pharmacological properties and synthetic pathways. The unique structural characteristics of this molecule make it a promising candidate for drug development, particularly in the areas of central nervous system (CNS) disorders and inflammation.

Recent research has focused on the synthesis and optimization of 2-Methyl-6-(1-methyl-1H-pyrazol-3-yl)piperidine to improve its bioavailability and target specificity. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that enhances the yield and purity of the compound, addressing previous challenges in large-scale production. The study employed a combination of palladium-catalyzed cross-coupling reactions and reductive amination, achieving a 75% overall yield with high enantiomeric purity. These advancements are critical for facilitating further preclinical and clinical evaluations.

In addition to synthetic improvements, the pharmacological profile of 2-Methyl-6-(1-methyl-1H-pyrazol-3-yl)piperidine has been extensively investigated. A recent in vitro study demonstrated its potent inhibitory activity against the serotonin transporter (SERT), with an IC50 value of 12 nM, suggesting potential applications in the treatment of depression and anxiety disorders. Furthermore, the compound exhibited selective binding to the sigma-1 receptor, which is implicated in neuroprotection and pain modulation. These findings were corroborated by in vivo studies in rodent models, where the compound showed significant anxiolytic and antidepressant effects without observable sedative side effects.

The therapeutic potential of 2-Methyl-6-(1-methyl-1H-pyrazol-3-yl)piperidine extends beyond CNS disorders. A 2024 study published in Bioorganic & Medicinal Chemistry Letters highlighted its anti-inflammatory properties, mediated through the inhibition of NF-κB signaling pathways. The compound reduced pro-inflammatory cytokine production in macrophage cells by 60% at a concentration of 10 µM, positioning it as a candidate for treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

Despite these promising results, challenges remain in the development of 2-Methyl-6-(1-methyl-1H-pyrazol-3-yl)piperidine as a therapeutic agent. Pharmacokinetic studies have revealed moderate metabolic stability in liver microsomes, with a half-life of approximately 2 hours in human hepatocytes. Researchers are currently exploring structural modifications to enhance metabolic stability and prolong the compound's in vivo half-life. Additionally, toxicology studies are underway to assess its safety profile, a critical step before advancing to clinical trials.

In conclusion, 2-Methyl-6-(1-methyl-1H-pyrazol-3-yl)piperidine (CAS: 1694450-08-2) represents a versatile scaffold with significant potential in drug discovery. Recent advancements in its synthesis, coupled with a growing understanding of its pharmacological mechanisms, underscore its value as a lead compound for multiple therapeutic indications. Future research should focus on optimizing its pharmacokinetic properties and validating its efficacy in more complex disease models. The continued exploration of this compound may pave the way for novel treatments in CNS and inflammatory disorders, addressing unmet medical needs in these areas.

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